(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine typically involves the reaction of ethylthio compounds with triazole derivatives. Common reagents include ethylthiol and methyltriazole, and the reaction is often carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Substitution reactions can occur at the triazole ring or the ethylthio group, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may produce various alkylated triazoles.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of other triazole derivatives, which are valuable in various chemical reactions.
Biology
In biological research, triazole compounds are studied for their potential antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical applications include the development of drugs targeting specific enzymes or receptors, leveraging the triazole ring’s ability to interact with biological molecules.
Industry
In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and materials for electronic applications.
Mechanism of Action
The mechanism of action of (5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-(Methylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-(Ethylthio)-4-ethyl-4h-1,2,4-triazol-3-yl)methanamine
Uniqueness
(5-(Ethylthio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C6H12N4S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C6H12N4S/c1-3-11-6-9-8-5(4-7)10(6)2/h3-4,7H2,1-2H3 |
InChI Key |
QZMUTAWUVWPSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1C)CN |
Origin of Product |
United States |
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